molecular formula C12H18N2O2 B7507616 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one

3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No. B7507616
M. Wt: 222.28 g/mol
InChI Key: IAUIJIMIDBHZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, also known as DOP or DOPr, is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that has been used for scientific research purposes. The compound is known to have a similar chemical structure to other designer drugs such as cathinones and amphetamines.

Mechanism of Action

The exact mechanism of action of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are known to be involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one has been shown to have stimulant properties and can cause increased alertness, euphoria, and energy. The compound has also been shown to increase heart rate, blood pressure, and body temperature. 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one has been shown to have a similar effect on the brain as other stimulants such as cocaine and amphetamines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one in lab experiments is its ability to selectively activate certain neurotransmitter systems in the brain. This can allow researchers to study the effects of specific neurotransmitters on behavior and cognition. However, one limitation of using 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one is its potential for abuse and addiction. Therefore, it is important to use caution when handling the compound and to follow proper safety protocols.

Future Directions

There are several future directions for research on 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one. One area of research could be focused on the development of new compounds based on the chemical structure of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one that may have improved therapeutic benefits. Another area of research could be focused on the development of new analytical techniques for the detection of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one in biological samples. Additionally, more research could be conducted to better understand the long-term effects of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one on the brain and behavior.

Synthesis Methods

The synthesis of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one involves the condensation of 4,5-dihydrooxazole-2-thione with 1-(pyrrolidin-1-yl)propan-2-one in the presence of a strong base. The reaction results in the formation of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one as a white crystalline powder. The purity of the compound is typically determined using analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one has been primarily used for scientific research purposes to study its effects on the central nervous system. The compound has been shown to have stimulant properties and has been used to study the effects of stimulants on the brain. 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one has also been used to study the effects of psychoactive substances on behavior, cognition, and memory.

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-pyrrolidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9-11(10(2)16-13-9)5-6-12(15)14-7-3-4-8-14/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUIJIMIDBHZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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